(1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine
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Overview
Description
(1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine typically involves the reaction of benzotriazole with appropriate aldehydes or ketones. One common method involves the reaction of benzotriazole with benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like THF, DMF, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
(1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of materials for solar cells, corrosion inhibitors, and UV filters
Mechanism of Action
The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects. The compound’s ability to bind to enzymes and receptors is attributed to its large conjugated system and hydrogen bond acceptors .
Comparison with Similar Compounds
(1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine can be compared with other benzotriazole derivatives, such as:
2-(1H-benzotriazol-1-yl)acetonitrile: Known for its use in Knoevenagel condensations and as a versatile building block for nitrogen-containing heterocyclic systems.
1-(benzotriazol-1-yl)-1-phenoxyalkanes: Used in various coupling reactions and as intermediates in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its wide range of applications in different fields .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethoxy)-1,1-diphenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-25-15-24-19-14-8-7-13-18(19)21-23-24/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGYQDAKUYKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCN2C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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